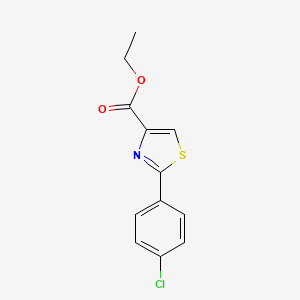

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 283.73 g/mol. This compound is structurally characterized by its aromatic chlorophenyl group, which confers electron-withdrawing properties, and the ester moiety, which enhances solubility in organic solvents. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing antimicrobial and antitumor agents .

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLWONXVKLZJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384076 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61786-00-3 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Chlorophenyl-Containing Precursors with Ethyl 2-Chloroacetoacetate

One common method involves the reaction of 4-chlorophenyl-substituted thioamides or thiobenzamides with ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This reaction proceeds via nucleophilic attack of the sulfur atom on the α-chloro carbonyl compound, followed by cyclization to form the thiazole ring.

- Procedure Example:

- 4-chlorophenylthiobenzamide (or analogous thioamide) is suspended in ethanol.

- Ethyl 2-chloroacetoacetate is added slowly.

- The mixture is heated to 65–70°C and maintained for 3 hours.

- After completion, ethanol is distilled off, water is added, and the mixture is cooled to precipitate the product.

- The solid is filtered, washed, and dried to yield this compound with high yield (~98%) and purity.

N-Tosylhydrazone Route via Hydrazinecarboxylate and 4-Chlorophenyl Ketones

Another approach involves the formation of N-tosylhydrazones from 4-chlorophenyl ketones and ethyl hydrazinecarboxylate, followed by cyclization to the thiazole ring.

- Key Steps:

- React 4-chlorophenyl ethanone with ethyl hydrazinecarboxylate in chloroform under reflux with catalytic HCl to form the hydrazone intermediate.

- Remove water continuously to drive the reaction.

- Treat the hydrazone with thionyl chloride at low temperature to induce cyclization and formation of the thiazole ring.

- Purify the product by recrystallization.

This method allows for good control over the substitution pattern and yields the desired this compound efficiently.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thioamide + Ethyl 2-chloroacetoacetate | 4-chlorophenylthiobenzamide, ethyl 2-chloroacetoacetate | Ethanol | 65–70°C | 3 hours | ~98 | High purity, simple workup |

| N-Tosylhydrazone route | 4-chlorophenyl ethanone, ethyl hydrazinecarboxylate, HCl, thionyl chloride | Chloroform | Reflux (hydrazone), 0°C to RT (cyclization) | Overnight (hydrazone), overnight (cyclization) | Good (varies) | Requires careful control of moisture and temperature |

| Metal nitrate nitration (related) | Hydroxyphenyl thiazole ester, Cu(NO3)2, acid chloride, DMF | Acetonitrile, DMF | 25–30°C | 30 min to 1 hr | 81–94 | Functional group modification example |

Research Findings and Analysis

- The cyclization of thioamides with ethyl 2-chloroacetoacetate is a robust and high-yielding method, favored for its simplicity and scalability.

- The N-tosylhydrazone approach offers a versatile route that can be adapted for various substituted phenyl ketones, including 4-chlorophenyl derivatives, allowing for structural diversity.

- Metal nitrate-mediated nitration demonstrates the potential for further functionalization of thiazole esters, which could be useful for derivative synthesis and structure-activity relationship studies.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation are typical reducing agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the substituent used.

Scientific Research Applications

Agricultural Chemistry

This compound is a key component in the creation of both fungicides and pesticides . These crop protection agents contribute to defending crops against a wide array of diseases, thereby supporting sustainable agricultural methods . Thiazole-4-carboxylic acid esters and thioesters, including ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, are utilized as plant protection agents to control phytopathogenic harmful fungi in or on plants or seeds .

Pharmaceutical Development

Because of its unique chemical structure, this compound is being studied for its ability to produce novel therapeutic agents, particularly for the treatment of bacterial infections and other diseases . Furthermore, a related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, has been identified as a high-activity inducer of Oct3/4 expression . Oct3/4 is a master gene in the transcriptional regulatory network of pluripotent cells, and O4I2 shows promise in enforcing Oct3/4 expression .

Material Science

The compound is used in the synthesis of advanced materials like polymers and coatings . These materials exhibit enhanced durability and resistance to environmental factors .

Analytical Chemistry

This compound is essential for creating analytical techniques for finding and measuring chlorinated chemicals in environmental samples, which helps with pollution monitoring .

Biotechnology

Researchers use this substance in a variety of biotechnology applications, including the creation of biosensors that can identify particular biological markers .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The 4-chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents at positions 2 and 4 of the thiazole ring, influencing electronic, steric, and biological properties.

Table 1: Structural and Electronic Comparison

Crystallographic and Conformational Insights

- Disorder in Crystal Packing: Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (a non-thiazole analog) exhibits conformational disorder in its cyclohexene ring, highlighting the structural flexibility of chlorophenyl-containing compounds .

- Thiazole Derivatives: Crystallographic data for thiazole esters (e.g., Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) reveal planar thiazole rings and intermolecular C–H···O interactions stabilizing the lattice .

Biological Activity

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is crucial for its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 253.72 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets:

- Anticancer Activity : Studies have shown that this compound can induce the expression of Oct3/4, a key transcription factor in pluripotent cells, which may facilitate cell differentiation and reprogramming into induced pluripotent stem cells (iPSCs) .

- Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial and antifungal activities, suggesting potential applications in treating infections .

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant antiproliferative activity .

Case Studies

- Oct3/4 Induction :

-

Anticancer Efficacy :

- A study reported that derivatives of thiazole compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong anticancer potential . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity.

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting α-haloketones with thioureas or thioamides. A Michael addition followed by cyclization (as seen in analogous thiazole syntheses) can be employed, using ethyl acetoacetate and chalcone derivatives under basic conditions (e.g., NaOH in ethanol) . Optimization involves adjusting stoichiometry, temperature (reflux conditions), and solvent polarity. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, disordered cyclohexene rings in analogous compounds were resolved using SHELXL for refinement . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions and ester functionality.

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHClNOS, MW 267.73).

- IR spectroscopy : Peaks for carbonyl (C=O, ~1700 cm) and C-S (thiazole, ~650 cm) bonds .

Q. What preliminary biological screening assays are recommended for this thiazole derivative?

In vitro assays are prioritized:

- Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Kinase or protease inhibition studies, given thiazoles’ role in ATP-binding pocket interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the cyclohexene ring or anisotropic displacement parameters?

Disorder modeling in software like SHELXL is critical. For example, in analogous cyclohexenone derivatives, partial occupancy refinement (e.g., 68.4% vs. 31.6%) and restraints on thermal parameters were applied to address overlapping electron density . Anisotropic displacement ellipsoids should be analyzed using ORTEP for visualization, and Hirshfeld surfaces can identify weak intermolecular interactions (e.g., C–H···O) that stabilize the crystal packing .

Q. What advanced computational methods are suitable for analyzing the electronic properties of this compound?

- DFT calculations : To map electrostatic potential surfaces and identify nucleophilic/electrophilic sites on the thiazole ring.

- Molecular docking : Predict binding affinity to biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock or Schrödinger .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) from crystallographic data .

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity and bioactivity compared to other aryl groups?

The electron-withdrawing chloro group enhances electrophilicity at the thiazole’s C-2 position, facilitating nucleophilic substitutions. Comparative studies with fluorophenyl or methoxyphenyl analogs reveal that chloro-substituted derivatives exhibit higher antimicrobial potency due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies should systematically vary substituents and correlate Hammett σ values with bioactivity .

Q. What methodological considerations are critical for reproducibility in scaled-up synthesis?

- Solvent selection : Ethanol or DMF for solubility, but switch to greener solvents (e.g., PEG-400) to reduce toxicity.

- Catalyst optimization : Transition-metal catalysts (e.g., CuI) for regioselective cyclization, as seen in similar thiazole syntheses .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.

Q. How can researchers validate the ecological toxicity of this compound during disposal?

Follow OECD guidelines:

- Biodegradation : Modified Sturm test to assess mineralization to CO.

- Aquatic toxicity : Daphnia magna acute toxicity assays (LC) .

- Bioaccumulation : Calculate log P (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.